molecular formula C25H32N4O5S3 B2739676 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 865176-28-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2739676
CAS No.: 865176-28-9
M. Wt: 564.73
InChI Key: XMZGQSJIKDFEBH-RFBIWTDZSA-N
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Description

“(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide” is a structurally complex sulfonamide derivative featuring a benzo[d]thiazole core substituted with sulfamoyl and allyl groups. Its Z-configuration arises from the stereoelectronic preferences of the imine moiety in the benzo[d]thiazol-2(3H)-ylidene system. The compound’s design integrates dual sulfamoyl functionalities, which are critical for enhancing solubility and modulating biological interactions. The diisobutylsulfamoyl group at the 4-position of the benzamide moiety likely contributes to improved lipophilicity and membrane permeability, while the allyl substituent on the thiazole ring may influence conformational flexibility and reactivity .

Spectral characterization (e.g., IR, NMR) of analogous compounds confirms the stability of the thione tautomer in similar systems, as evidenced by the absence of νS-H bands (~2500–2600 cm⁻¹) and the presence of νC=S vibrations (1247–1255 cm⁻¹) .

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5S3/c1-6-13-29-22-12-11-21(36(26,31)32)14-23(22)35-25(29)27-24(30)19-7-9-20(10-8-19)37(33,34)28(15-17(2)3)16-18(4)5/h6-12,14,17-18H,1,13,15-16H2,2-5H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZGQSJIKDFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Its unique structural features include a thiazole ring, sulfonamide groups, and an allylic substitution, which contribute to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.

Structural Characteristics

The molecular formula of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 418.52 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Thiazole RingContributes to biological activity
Sulfonamide GroupsKnown for antibacterial properties
Allylic SubstitutionEnhances reactivity and potential effects

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The presence of the sulfonamide group in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide suggests it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides. Studies have shown that compounds with similar structures possess effective antimicrobial properties against various bacterial strains.

Anticancer Activity

Thiazole-containing compounds are known for their anticancer activities. The thiazole ring in this compound may interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives with thiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth. Further investigation into the mechanism of action is essential to elucidate how this compound affects cancer pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through computational modeling and in vitro assays. For instance, docking studies have indicated that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide may inhibit enzymes such as lipoxygenase and trypsin, which are involved in inflammatory processes. Such inhibition could lead to anti-inflammatory effects, making this compound a candidate for further therapeutic development.

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Sciences reported that related sulfonamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial potency, suggesting that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide could exhibit similar or improved efficacy due to its unique structure .

Study 2: Anticancer Mechanisms

Research conducted by Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. This supports the hypothesis that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide may possess similar mechanisms of action .

Study 3: Enzyme Inhibition Profiles

A recent study investigated the enzyme inhibition profiles of several benzothiazole derivatives, revealing that certain structural features significantly enhance inhibitory activity against lipoxygenase. The study concluded that modifications akin to those found in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide could yield potent inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogs in the benzo[d]thiazole and sulfonamide families. Below is a comparative analysis:

Functional Analogues from Recent Studies

  • I5 (): 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide. The dipropylamine chain may improve solubility in polar solvents .
  • I6 (): 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide. Features a hydroxystyryl group, enabling fluorescence properties, and a methyl-substituted thiazole, reducing steric hindrance compared to the allyl group in the target compound .
Feature Target Compound I5 I6
Thiazole Substituent Allyl Dipropylamine-propyl Methyl
Auxiliary Groups Dual sulfamoyl Quinolinium, benzofuroquinoline Hydroxystyryl, quinolinium
Potential Applications Not reported Fluorescent probes, ion sensing Fluorescence imaging
Solubility Modifiers Diisobutylsulfamoyl Dipropylamine Hydroxyl group

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s allyl and sulfamoyl groups suggest adaptability for further functionalization, akin to the S-alkylation strategies used for compounds [10–15] .
  • Tautomeric Stability : Unlike compounds [7–9], the target compound’s Z-configuration and steric bulk from diisobutyl groups may stabilize the imine form, reducing tautomerization .
  • Comparative Bioactivity Gaps : While I5 and I6 () have demonstrated utility in imaging, the biological activity of the target compound remains uncharacterized. Its dual sulfamoyl groups merit investigation as kinase or protease inhibitors, given sulfonamides’ historical role in drug discovery.

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